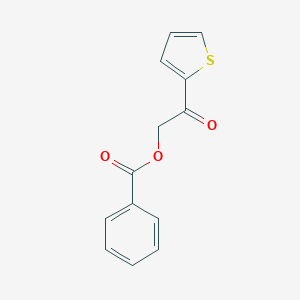

Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester” were not found, it’s worth noting that similar compounds, such as alkyl boronic esters, have been synthesized using catalytic protodeboronation . This involves a radical approach and has been applied to 1°, 2°, and 3° alkyl boronic esters .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Synthesis Process : The synthesis of related compounds, such as 2-(2-Phenylethyl)benzoic acid or 2-(thiophen-2-ylethyl)benzoic acid, has been achieved through processes like the Wittig-Horner reaction, hydrolysis, and hydrogenation (Chen Fen-er, 2012).

Characterization of Thiophene Acetyl Salicylic Acid Esters : Studies have synthesized and characterized thiophene acetyl salicylic acid esters, examining their cytotoxic effects on various cancer and normal cell lines (H. Ünver & Z. Cantürk, 2017).

Applications in Material Science

- Intermolecular Forces and Packing Structure : Research on thiophene derivatives, including those with benzoic acid esters, focuses on understanding their solid-state structures and the effects of functional groups and intermolecular forces (A. Bettencourt‐Dias, Subha Viswanathan, & K. Ruddy, 2005).

Applications in Organic Chemistry

Cyclopolymerization and Metathesis Catalysts : Studies involve the use of benzoic acid esters in the synthesis of ruthenium-based catalysts for applications like cyclopolymerization (Martin G. Mayershofer, †. A. Oskar Nuyken, & M. Buchmeiser, 2006).

Synthesis of Novel Compounds : The synthesis of new derivatives, such as 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester, has been achieved using specific reagents, showcasing the diverse potential of benzoic acid esters in organic chemistry (A. El‐Faham, Zainab Mohammed Al Marhoon, A. Abdel-Megeed, & F. Albericio, 2013).

Photodimerization and Molecular Structure

- Photodimerization Studies : Research into the photodimerization of certain benzoic acid esters has been conducted, providing insights into the molecular arrangements and reaction behaviors in crystalline states (M. Hasegawa, H. Arioka, H. Harashina, M. Nohara, M. Kubo, & T. Nishikubo, 1985).

Wirkmechanismus

Target of Action

Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester is a benzoate ester . The primary targets of benzoic acid, a related compound, are microbial cells, where it acts as an antimicrobial food additive . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

The mode of action of benzoic acid involves its conjugation to glycine in the liver, leading to the excretion of hippuric acid . As the sodium salt form, sodium benzoate, it binds to amino acids, leading to their excretion and a decrease in ammonia levels

Biochemical Pathways

Benzoic acid is involved in the β-oxidative pathway in plants . This pathway involves the shortening of the C3 side chain by two carbon units, which can occur by a non–β-oxidative route and/or a β-oxidative pathway analogous to the catabolism of fatty acids

Pharmacokinetics

The pharmacokinetics of benzoic acid involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver where it is conjugated to glycine, and excreted in the urine as hippuric acid

Result of Action

The result of benzoic acid’s action is the reduction of ammonia levels in the body, which is beneficial in the treatment of urea cycle disorders

Action Environment

The action of benzoic acid can be influenced by environmental factors such as pH and temperature, which can affect its solubility and stability

Eigenschaften

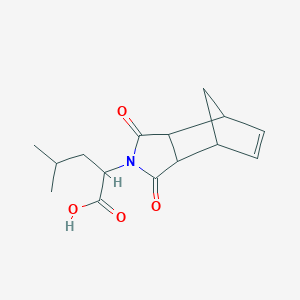

IUPAC Name |

(2-oxo-2-thiophen-2-ylethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c14-11(12-7-4-8-17-12)9-16-13(15)10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRJBRYIHAPCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methylphenyl)-7-(4-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349250.png)

![3-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349251.png)

![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)

![2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B349256.png)

![Ethyl 4-[(2-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B349292.png)

![6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B349299.png)

![N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B349302.png)